molecular formula C20H14N2OS B2449673 N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313535-65-8

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2449673
CAS No.: 313535-65-8
M. Wt: 330.41
InChI Key: SRPLGCWWNFFZPV-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:

Future Directions

The future directions for “N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide” could involve further studies on its inhibitory activity against Kv1.3 and its potential applications in the field of medicinal chemistry . Additionally, more research could be conducted to explore its antibacterial activity .

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like DMF and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide can be compared with other benzothiazole derivatives such as:

    2-aminobenzothiazole: Known for its antifungal and antibacterial properties.

    6-chlorobenzothiazole: Used in the synthesis of various pharmaceuticals.

    2-(4-aminophenyl)benzothiazole: Studied for its anticancer activity.

What sets this compound apart is its unique structure, which allows it to interact with a different set of molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS/c23-19(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)20-22-17-11-4-5-12-18(17)24-20/h1-13H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPLGCWWNFFZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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